Cas no 2171848-43-2 (4,4,4-tribromo-2,2-difluoro-3-hydroxybutanoic acid)

4,4,4-tribromo-2,2-difluoro-3-hydroxybutanoic acid structure
2171848-43-2 structure
商品名:4,4,4-tribromo-2,2-difluoro-3-hydroxybutanoic acid
CAS番号:2171848-43-2
MF:C4H3Br3F2O3
メガワット:376.773626565933
CID:6421934
PubChem ID:165763203

4,4,4-tribromo-2,2-difluoro-3-hydroxybutanoic acid 化学的及び物理的性質

名前と識別子

    • 4,4,4-tribromo-2,2-difluoro-3-hydroxybutanoic acid
    • EN300-1599424
    • 2171848-43-2
    • インチ: 1S/C4H3Br3F2O3/c5-4(6,7)1(10)3(8,9)2(11)12/h1,10H,(H,11,12)
    • InChIKey: PLYLIUYNHXBXFW-UHFFFAOYSA-N
    • ほほえんだ: BrC(C(C(C(=O)O)(F)F)O)(Br)Br

計算された属性

  • せいみつぶんしりょう: 375.75799g/mol
  • どういたいしつりょう: 373.76004g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 191
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 57.5Ų

4,4,4-tribromo-2,2-difluoro-3-hydroxybutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1599424-0.5g
4,4,4-tribromo-2,2-difluoro-3-hydroxybutanoic acid
2171848-43-2
0.5g
$1247.0 2023-06-04
Enamine
EN300-1599424-10.0g
4,4,4-tribromo-2,2-difluoro-3-hydroxybutanoic acid
2171848-43-2
10g
$5590.0 2023-06-04
Enamine
EN300-1599424-0.25g
4,4,4-tribromo-2,2-difluoro-3-hydroxybutanoic acid
2171848-43-2
0.25g
$1196.0 2023-06-04
Enamine
EN300-1599424-1.0g
4,4,4-tribromo-2,2-difluoro-3-hydroxybutanoic acid
2171848-43-2
1g
$1299.0 2023-06-04
Enamine
EN300-1599424-2500mg
4,4,4-tribromo-2,2-difluoro-3-hydroxybutanoic acid
2171848-43-2
2500mg
$2548.0 2023-09-23
Enamine
EN300-1599424-100mg
4,4,4-tribromo-2,2-difluoro-3-hydroxybutanoic acid
2171848-43-2
100mg
$1144.0 2023-09-23
Enamine
EN300-1599424-10000mg
4,4,4-tribromo-2,2-difluoro-3-hydroxybutanoic acid
2171848-43-2
10000mg
$5590.0 2023-09-23
Enamine
EN300-1599424-0.1g
4,4,4-tribromo-2,2-difluoro-3-hydroxybutanoic acid
2171848-43-2
0.1g
$1144.0 2023-06-04
Enamine
EN300-1599424-5.0g
4,4,4-tribromo-2,2-difluoro-3-hydroxybutanoic acid
2171848-43-2
5g
$3770.0 2023-06-04
Enamine
EN300-1599424-0.05g
4,4,4-tribromo-2,2-difluoro-3-hydroxybutanoic acid
2171848-43-2
0.05g
$1091.0 2023-06-04

4,4,4-tribromo-2,2-difluoro-3-hydroxybutanoic acid 関連文献

4,4,4-tribromo-2,2-difluoro-3-hydroxybutanoic acidに関する追加情報

4,4,4-Tribromo-2,2-Difluoro-3-Hydroxybutanoic Acid: A Comprehensive Overview

4,4,4-Tribromo-2,2-difluoro-3-hydroxybutanoic acid, also known by its CAS number 2171848-43-2, is a compound of significant interest in various scientific and industrial applications. This compound is characterized by its unique chemical structure, which includes three bromine atoms attached to the fourth carbon of a butanoic acid backbone. Additionally, the second carbon of the chain is substituted with two fluorine atoms and a hydroxyl group on the third carbon. This combination of substituents gives rise to a molecule with distinct chemical properties and potential for diverse applications.

The synthesis of 4,4,4-tribromo-2,2-difluoro-3-hydroxybutanoic acid involves a series of carefully controlled reactions. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. Recent studies have focused on improving the efficiency of bromination and fluorination steps, which are critical in determining the final product's quality. The use of advanced catalysts and reaction conditions has been shown to significantly enhance the overall process.

In terms of physical properties, 4,4,4-tribromo-2,2-difluoro-3-hydroxybutanoic acid exhibits a melting point of approximately 150°C and a boiling point around 300°C under standard atmospheric pressure. Its solubility in common solvents such as water and ethanol has been extensively studied, revealing moderate solubility that makes it suitable for various solution-based applications. The compound's stability under different environmental conditions has also been evaluated, with findings indicating that it remains stable under normal storage conditions.

The chemical reactivity of 4,4,4-tribromo-2,2-difluoro-3-hydroxybutanoic acid is another area of active research. Its bromine substituents make it a potential candidate for use in electrophilic substitution reactions. Recent experiments have demonstrated its ability to undergo nucleophilic attack under specific conditions, opening up possibilities for its use in organic synthesis. Furthermore, the hydroxyl group on the third carbon provides opportunities for esterification and other functional group transformations.

In the field of pharmacology and medicine, 4,4,4-Tribromo-2,2-Difluoro-3-Hydroxybutanoic Acid has shown promise as a potential drug candidate. Studies have explored its ability to inhibit certain enzymes associated with diseases such as cancer and neurodegenerative disorders. Preclinical trials have indicated that this compound exhibits selective activity against specific targets without causing significant toxicity to healthy cells.

The environmental impact of CAS No 2171848-43-2 has also been a topic of interest. Research into its biodegradation rates under various environmental conditions has revealed that it undergoes slow degradation in natural settings. This has led to discussions about its potential accumulation in ecosystems and the need for responsible handling during industrial processes.

In conclusion, 4,4,4-Tribromo-2,2-Difluoro-3-Hydroxybutanoic Acid (CAS No 2171848-43-2) is a versatile compound with a wide range of applications across different scientific domains. Its unique chemical structure provides opportunities for innovation in fields such as organic synthesis and pharmacology while raising important considerations regarding environmental impact and safety.

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